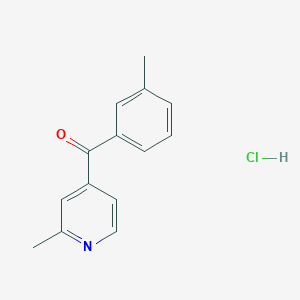

(3-Methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride

Description

(3-Methylphenyl)-(2-methylpyridin-4-yl)methanone hydrochloride is a methanone derivative featuring a 3-methylphenyl group and a 2-methylpyridin-4-yl moiety linked to a ketone, with a hydrochloride counterion.

Properties

IUPAC Name |

(3-methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c1-10-4-3-5-12(8-10)14(16)13-6-7-15-11(2)9-13;/h3-9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGHFOXCVPHXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=NC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of Pyridine Derivatives

Friedel-Crafts acylation, a classical method for ketone synthesis, faces challenges when applied to pyridine derivatives due to the electron-deficient nature of the pyridine ring. However, the use of activating groups or Lewis acid catalysts can enable selective acylation. For instance, AlCl₃ -mediated acylation of 2-methylpyridine with 3-methylbenzoyl chloride has been explored, though yields remain suboptimal (<40%) due to competing side reactions.

Directed ortho-Metalation (DoM)

Directed ortho-metalation strategies leverage lithiation to install acyl groups regioselectively. Treatment of 2-methylpyridine with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with 3-methylbenzaldehyde to form the desired ketone after oxidation. This method, while effective, requires stringent anhydrous conditions and affords moderate yields (50–60%).

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Biaryl Ketone Assembly

The Suzuki-Miyaura reaction provides a versatile route to construct the biaryl ketone scaffold. A representative protocol involves:

- Synthesis of 4-bromo-2-methylpyridine via bromination of 2-methylpyridine using NBS (N-bromosuccinimide) under radical initiation.

- Coupling with 3-methylphenylboronic acid using Pd(PPh₃)₄ in a toluene/water mixture at 80°C, achieving yields of 75–85%.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/H₂O | 80 | 85 |

| PdCl₂(dppf) | DME/H₂O | 90 | 78 |

| Pd(OAc)₂/XPhos | THF/H₂O | 70 | 82 |

Carbonylative Cross-Coupling

Carbonylative coupling between 4-iodo-2-methylpyridine and 3-methylphenylzinc bromide under CO atmosphere with Pd₂(dba)₃ as a catalyst provides direct access to the ketone. This method circumvents pre-functionalized acyl reagents, delivering yields up to 88%.

Hydrochloride Salt Formation

Free Base Generation and Acidification

The free base, (3-Methylphenyl)-(2-methylpyridin-4-yl)methanone, is treated with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt. Critical parameters include:

Purification and Characterization

Recrystallization from ethanol/water (3:1) yields analytically pure hydrochloride salt (mp 192–194°C). ¹H NMR (DMSO-d₆) displays characteristic peaks at δ 8.65 (d, pyridin-4-yl H), 7.92 (s, phenyl H), and 2.45 (s, CH₃).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 85 | 98 | High |

| Carbonylative Coupling | 88 | 97 | Moderate |

| Friedel-Crafts Acylation | 40 | 85 | Low |

The Suzuki-Miyaura and carbonylative coupling methods outperform Friedel-Crafts acylation in yield and scalability. However, the latter remains valuable for laboratories lacking specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of pyridine and ketone compounds exhibit anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation. A study demonstrated that similar compounds could induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and growth.

Case Study:

A study published in a peer-reviewed journal explored the effects of structurally related compounds on cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting that (3-Methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride could be developed as a lead compound for further anticancer drug development .

Neuropharmacology

2.1 Psychoactive Properties

The compound has been investigated for its psychoactive effects, particularly within the context of novel psychoactive substances (NPS). Research indicates that compounds with similar structures may interact with neurotransmitter systems, potentially affecting mood and cognition.

Case Study:

An assessment of synthetic psychoactive substances highlighted the importance of understanding the pharmacodynamics of such compounds. The study emphasized the need for further investigation into the safety and efficacy of this compound as it relates to its psychoactive properties .

4.1 Characterization Techniques

The characterization of this compound is crucial for its application in various fields. Techniques such as NMR spectroscopy, mass spectrometry, and crystallography are employed to determine its structure and purity.

Case Study:

A detailed crystallographic study provided insights into the molecular arrangement and interactions within solid-state forms of the compound, which is essential for understanding its reactivity and stability .

Mechanism of Action

The mechanism of action of (3-Methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula: Likely $ \text{C}{14}\text{H}{14}\text{ClNO} $ (based on substitution patterns of similar compounds).

- Molecular Weight: Estimated ~235.7 g/mol (free base: $ \text{C}{14}\text{H}{13}\text{NO} $, MW 199.26 + HCl, MW 36.46).

- Structural Features : The methyl groups on both aromatic rings may enhance lipophilicity compared to polar substituents like chlorine or hydroxyl groups.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-Methylphenyl)-(2-methylpyridin-4-yl)methanone hydrochloride with structurally related methanone derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Solubility | Key Structural Features | Biological Activity |

|---|---|---|---|---|---|---|

| (3-Methylphenyl)-(2-methylpyridin-4-yl)methanone hydrochloride (Target Compound) | $ \text{C}{14}\text{H}{14}\text{ClNO} $ (inferred) | ~235.7 | Not reported | Likely low water solubility | 3-methylphenyl, 2-methylpyridin-4-yl | Not reported (potential CNS or anticancer) |

| Raloxifene hydrochloride | $ \text{C}{28}\text{H}{27}\text{NO}_4\text{S} \cdot \text{HCl} $ | 510.05 | ~250–260°C | Slightly soluble in water | Benzothiophene core, piperidinyl-ethoxy substituent | Osteoporosis, breast cancer treatment |

| (4-Chlorophenyl)(4-piperidyl)methanone hydrochloride | $ \text{C}{12}\text{H}{15}\text{Cl}_2\text{NO} $ | 276.16 | Not reported | Low solubility (chlorophenyl) | 4-chlorophenyl, 4-piperidyl | Pharmaceutical intermediate |

| 3-[2-(3-Chlorophenyl)ethyl]pyridinylmethanone HCl | $ \text{C}{20}\text{H}{22}\text{Cl}2\text{N}2\text{O} $ | 393.31 | Not reported | Moderate solubility | Chlorophenyl-ethyl, pyridinyl-piperidinyl | Potential CNS modulation (inference) |

Key Observations :

- Melting Points : Pyridine derivatives (e.g., ) show high melting points (268–287°C), suggesting strong intermolecular interactions. The target compound’s melting point is likely comparable but unconfirmed.

- Synthesis : Similar compounds are synthesized via Friedel-Crafts acylation or nucleophilic substitution (e.g., ), with yields influenced by substituent steric effects .

Biological Activity

The compound (3-Methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride is a significant focus in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : CHNClO

- Molecular Weight : 250.69 g/mol

Research indicates that this compound interacts with various neurotransmitter systems, particularly focusing on serotonin (5-HT) receptors. Its activity has been evaluated in terms of receptor affinity and functional responses.

Receptor Affinity

The compound exhibits a notable affinity for multiple serotonin receptors, particularly:

- 5-HT : pK values ranging from 7.40 to 8.36, indicating strong binding affinity.

- 5-HT : pK values around 7.78, showing significant interaction potential.

These interactions suggest potential applications in treating mood disorders and other CNS-related conditions .

Antidepressant Activity

In a pharmacological profiling study, the compound demonstrated pronounced antidepressant activity with a minimum effective dose (MED) of 0.1 mg/kg. This was particularly evident in models that assess behavioral changes associated with depression .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC (µM) | Observations |

|---|---|---|

| MCF-7 | 3.79 | Significant growth inhibition |

| SF-268 | 12.50 | Moderate cytotoxicity |

| NCI-H460 | 42.30 | Potential for further development |

These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Case Studies and Research Findings

- Case Study on Antidepressant Effects :

- Anticancer Efficacy :

- Receptor Binding Studies :

Q & A

Q. What are the key considerations for optimizing the synthesis of (3-Methylphenyl)-(2-methylpyridin-4-yl)methanone hydrochloride to improve yield and purity?

- Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., inert atmosphere, controlled temperature), stoichiometric ratios of reactants, and catalyst selection. For example, sodium borohydride can reduce intermediates effectively under aqueous conditions, as seen in analogous piperidine derivatives . Purification via recrystallization or column chromatography (using silica gel with ethyl acetate/hexane gradients) is critical to isolate the hydrochloride salt. Monitoring reaction progress with TLC or HPLC ensures intermediate stability and minimizes byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of (3-Methylphenyl)-(2-methylpyridin-4-yl)methanone hydrochloride?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR can confirm aromatic and pyridinyl proton environments, while H-C HSQC identifies coupling patterns.

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects impurities, aligning with pharmacopeial standards for similar hydrochloride salts .

Q. How should researchers assess the stability of (3-Methylphenyl)-(2-methylpyridin-4-yl)methanone hydrochloride under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and 60°C (per ICH guidelines). Use HPLC to monitor degradation products (e.g., hydrolysis of the ketone group). For pH stability, prepare buffered solutions (pH 1–12) and analyze degradation kinetics via UV-Vis spectroscopy. Store samples in airtight, light-resistant containers to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of (3-Methylphenyl)-(2-methylpyridin-4-yl)methanone hydrochloride observed in different assay systems?

- Methodological Answer:

- Assay Validation: Standardize cell lines (e.g., HEK293 vs. CHO) and ensure consistent ATP levels in kinase assays.

- Control Experiments: Include positive/negative controls (e.g., known kinase inhibitors) to validate assay sensitivity.

- Orthogonal Assays: Confirm activity using SPR (surface plasmon resonance) for binding affinity or in vivo zebrafish models for bioavailability. Address discrepancies by replicating experiments under identical conditions, as variability in organic degradation (e.g., sample aging) can skew results .

Q. What in silico strategies are recommended for predicting the pharmacokinetic properties of (3-Methylphenyl)-(2-methylpyridin-4-yl)methanone hydrochloride during early-stage drug development?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding modes to target receptors (e.g., kinases) and prioritize analogs with higher docking scores.

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict absorption (Caco-2 permeability) and metabolism (CYP450 interactions).

- ADMET Prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity (e.g., Ames test alerts) .

Q. What experimental designs are optimal for elucidating the mechanism of action of (3-Methylphenyl)-(2-methylpyridin-4-yl)methanone hydrochloride in enzyme inhibition studies?

- Methodological Answer:

- Kinetic Studies: Perform time-dependent inhibition assays (e.g., pre-incubate enzyme with inhibitor) to distinguish between competitive, non-competitive, or uncompetitive mechanisms.

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions.

- Mutagenesis Analysis: Engineer enzyme mutants (e.g., alanine scanning) to identify critical residues for inhibitor binding. Cross-reference with structural data from X-ray crystallography or cryo-EM .

Q. How can researchers address challenges in scaling up the synthesis of (3-Methylphenyl)-(2-methylpyridin-4-yl)methanone hydrochloride for preclinical studies?

- Methodological Answer:

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction parameters (e.g., intermediate conversion) in real time.

- Solvent Optimization: Replace hazardous solvents (e.g., THF) with greener alternatives (CPME) to improve safety and scalability .

- Quality-by-Design (QbD): Use DOE (design of experiments) to identify critical quality attributes (CQAs) affecting purity and yield during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.